N-(2-acetyl-4-bromophenyl)acetamide

Übersicht

Beschreibung

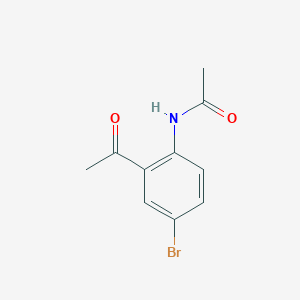

N-(2-acetyl-4-bromophenyl)acetamide (CAS: 29124-64-9) is a brominated aromatic acetamide derivative with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.1 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the para-position (4-position) and an acetyl group at the ortho-position (2-position), linked to an acetamide functional group (Figure 1). The compound is commercially available for laboratory use with a purity of ≥98% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-4-bromophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-bromoacetophenone with acetamide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like ethanol at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-acetyl-4-bromophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-(2-acetyl-4-substituted phenyl)acetamide derivatives.

Oxidation: Formation of N-(2-carboxy-4-bromophenyl)acetamide.

Reduction: Formation of N-(2-hydroxy-4-bromophenyl)acetamide or N-(2-amino-4-bromophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-acetyl-4-bromophenyl)acetamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-acetyl-4-bromophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Electron-withdrawing groups : The bromine and acetyl substituents create electron-deficient regions on the aromatic ring, influencing reactivity and intermolecular interactions.

- Crystallinity: The compound is typically crystallized from ethanol during synthesis, as inferred from analogous acetamide preparations .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural Comparison of N-(2-acetyl-4-bromophenyl)acetamide and Analogues

Key Observations:

Substituent Position and Bioactivity: The para-bromo substituent in this compound contrasts with meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide), where meta-substitution disrupts molecular symmetry and reduces crystallinity . Pyridazinone derivatives with bromophenyl acetamide moieties (e.g., FPR2 agonists) demonstrate that heterocyclic cores enhance receptor specificity .

Functional Group Impact: Replacement of the acetyl group with a thienyl ring (N-(4-bromophenyl)-2-(2-thienyl)acetamide) introduces sulfur-based π-π interactions, correlating with antimycobacterial efficacy .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Activities of Selected Bromophenyl Acetamides

Key Findings:

- Antimicrobial Activity : Thienyl-substituted acetamides exhibit superior antimycobacterial activity compared to acetylated derivatives, likely due to enhanced lipophilicity and target binding .

- Receptor Specificity: Minor structural changes (e.g., methoxy vs. acetyl groups) drastically alter receptor affinity. For example, pyridazinone acetamides with 4-methoxybenzyl groups are FPR2-specific, whereas 3-methoxybenzyl analogues show mixed FPR1/FPR2 activity .

- Crystallinity and Solubility : Trichloroacetamides with meta-substitution exhibit lower solubility due to dense halogen bonding, whereas para-substituted bromophenyl acetamides may favor co-crystal formation .

Biologische Aktivität

N-(2-acetyl-4-bromophenyl)acetamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound, with the chemical formula CHBrNO, features an acetyl group and a bromine atom on a phenyl ring. The synthesis typically involves the reaction of 2-bromoacetophenone with acetamide in the presence of a base like sodium hydroxide. This method allows for the formation of the desired compound with moderate yields, which can be optimized through various reaction conditions .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in two areas: antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Properties

In terms of anticancer activity, this compound has shown promise in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines, including breast cancer (MCF7) and other tumor types . The compound's ability to interfere with cellular proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in both bacteria and cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Evidence | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in MCF7 cells | |

| Enzyme Inhibition | Binds to DHFR and enoyl ACP reductase |

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics. Molecular docking further confirmed its binding affinity for target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-acetyl-4-bromophenyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves coupling acetylated bromophenyl precursors with acetamide derivatives under mild conditions. For example, analogous protocols use dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution or condensation reactions . Optimization includes controlling temperature (e.g., 273 K for slow reactions) and stoichiometric ratios to minimize byproducts. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization (e.g., from toluene) is recommended to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use /-NMR to confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and bromophenyl substitution patterns. IR spectroscopy identifies N–H stretching (~3200–3300 cm) and C=O vibrations (~1650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines molecular geometry and confirms regiochemistry. Bond distances (e.g., C–Br ~1.89 Å) and dihedral angles between aromatic planes provide structural validation .

Q. How is crystallographic data for this compound validated to ensure structural accuracy?

- Methodological Answer : Structure validation tools in SHELX (e.g., PLATON ) check for geometric outliers, hydrogen bonding, and torsional angles. Residual factors () and data-to-parameter ratios (>15:1) are critical metrics. Hydrogen atoms are refined using riding models or located via difference Fourier maps for N–H groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing brominated acetamide derivatives be addressed?

- Methodological Answer : Regioselectivity in brominated intermediates can be controlled via directing groups (e.g., acetyl or methoxy) or using halogenation catalysts (e.g., FeBr). Computational modeling (DFT) predicts preferential substitution sites. For example, steric and electronic effects at the 4-position of phenyl rings favor bromination .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state). Use variable-temperature NMR to detect conformational flexibility. Compare SC-XRD data with computed (DFT) structures to validate static configurations. For ambiguous cases, complementary techniques like Raman spectroscopy or mass spectrometry clarify molecular identity .

Q. How do non-covalent interactions influence the crystal packing of this compound?

- Methodological Answer : N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) dominate packing. Use Hirshfeld surface analysis to quantify interaction contributions. For polymorphic systems (e.g., differing dihedral angles between rings), DSC and PXRD distinguish packing motifs .

Q. What computational methods are suitable for predicting the bioactivity or reactivity of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking with target proteins (e.g., enzymes with bromophenyl-binding pockets) predicts binding affinities.

- Reactivity Modeling : DFT calculations (e.g., Gaussian or ORCA) assess electrophilic/nucleophilic sites via Fukui indices. Solvent effects are modeled using COSMO-RS .

Eigenschaften

IUPAC Name |

N-(2-acetyl-4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHNZIRCTDCQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332626 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-64-9 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.